molecular formula C34H16 B1615718 decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene CAS No. 188-11-4

decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene

Cat. No.: B1615718
CAS No.: 188-11-4
M. Wt: 424.5 g/mol
InChI Key: QJXFDAOHACWBIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method includes the use of benzene or xylene as solvents, followed by recrystallization from propan-1-ol . The compound can also be purified through sublimation at temperatures ranging from 320-340°C under reduced pressure (0.05 mmHg) .

Industrial Production Methods

Industrial production of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene is less common due to its specialized applications. it can be derived from coal tar streams during coal gasification operations, where it is found in trace amounts .

Chemical Reactions Analysis

Types of Reactions

Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromic acid.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while nitration produces nitro compounds.

Scientific Research Applications

Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound, making it useful in various applications such as organic electronics and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene is unique due to its highly fused aromatic structure, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-26-16-15-25-21(5-1)27(17)29(19)31(23)33(25)34(26)32(24)30(20)28(18)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXFDAOHACWBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=CC=CC1=C9C8=C(C=C1)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172133
Record name Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-11-4
Record name Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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